6-(3,4-Dimethylphenyl)-4-methyl-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Description
This compound is a purinoimidazole derivative characterized by a bicyclic core structure fused with imidazole and purine-like moieties. Its substituents include:
- A 3,4-dimethylphenyl group at position 6, contributing steric bulk and hydrophobicity.
- A methyl group at position 4 and a propyl chain at position 2, influencing solubility and membrane permeability.
Properties
Molecular Formula |
C19H23N5O2 |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
6-(3,4-dimethylphenyl)-4-methyl-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C19H23N5O2/c1-5-8-24-17(25)15-16(21(4)19(24)26)20-18-22(9-10-23(15)18)14-7-6-12(2)13(3)11-14/h6-7,11H,5,8-10H2,1-4H3 |
InChI Key |
HGKUSJBUYHQMKC-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C3N2CCN3C4=CC(=C(C=C4)C)C)N(C1=O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 8-(3,4-dimethylphenyl)-1-methyl-3-propyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the imidazopurine core, followed by the introduction of the dimethylphenyl, methyl, and propyl groups through various substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
8-(3,4-Dimethylphenyl)-1-methyl-3-propyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific groups on the imidazopurine core are replaced by other functional groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Scientific Research Applications
8-(3,4-Dimethylphenyl)-1-methyl-3-propyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 8-(3,4-dimethylphenyl)-1-methyl-3-propyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features and available data for the target compound and analogs:
Key Findings
Bioactivity Potential: ZINC170624334’s structural similarity to talazoparib suggests shared PARP-inhibitory mechanisms, though the target compound’s 3,4-dimethylphenyl group may enhance hydrophobic target interactions . Methoxy-substituted analogs (e.g., 6-(3,4-dimethoxyphenyl)-...) exhibit altered electronic profiles, which could modulate binding to enzymes like CYP450 or kinases .
Solubility and Permeability: The hydroxyethyl group in ZINC170624334 improves aqueous solubility compared to the target compound’s propyl chain .
Synthetic Accessibility: The target compound’s dihydro modification simplifies synthesis compared to fully aromatic purinoimidazoles but may require specialized reduction steps . Selenium-containing analogs (e.g., Hid-Se) involve complex coordination chemistry, limiting scalability .
Biological Activity
The compound 6-(3,4-Dimethylphenyl)-4-methyl-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is a member of the purine class of compounds that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing available research findings, including case studies and data tables.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C15H18N4O2
- Molecular Weight : 286.33 g/mol
- IUPAC Name : this compound
Structural Features
The compound features a purine-like scaffold with a dimethylphenyl substituent, which is significant for its biological interactions. The imidazole ring is known for its diverse pharmacological properties.
Antioxidant Activity
Research indicates that imidazole derivatives often exhibit antioxidant properties. A study highlighted the synthesis of various imidazole compounds that demonstrated significant antioxidant activity when tested against free radicals like DPPH (1,1-diphenyl-2-picrylhydrazyl). The antioxidant activity was quantified using IC50 values, which measure the concentration required to inhibit 50% of the free radicals.
| Compound | IC50 (µM) | Inhibition (%) at 0.5 mM |
|---|---|---|
| This compound | TBD | TBD |
| Quercetin | 16.96 | 93.21 ± 0.9 |
Enzyme Inhibition
One of the notable biological activities of this compound is its potential as an inhibitor of various enzymes. A study on imidazole derivatives reported that certain compounds exhibited aromatase inhibitory potency in the nanomolar range. The high selectivity over related enzymes suggests that modifications to the imidazole ring can enhance biological efficacy.
Study on Antidiabetic Activity
In a recent study investigating DPP-IV inhibitors for antidiabetic effects, compounds similar to This compound were tested. The results indicated promising inhibition rates comparable to established antidiabetic drugs.
Anti-inflammatory Properties
Imidazole derivatives are also recognized for their anti-inflammatory properties. The compound's structure suggests potential interactions with inflammatory pathways. Research has shown that modifications to the imidazole ring can lead to enhanced anti-inflammatory activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
